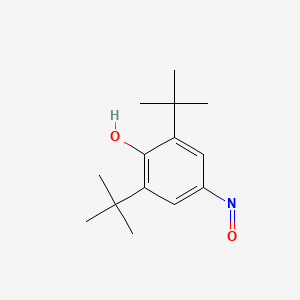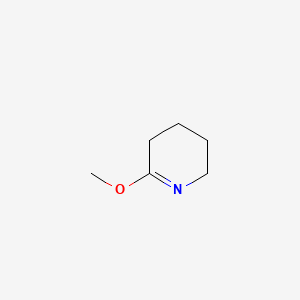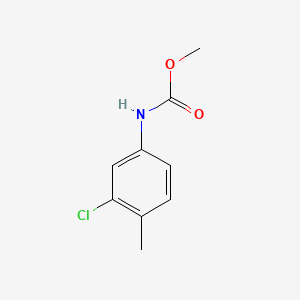
2,6-二叔丁基-4-硝基苯酚
描述
Mammalian Toxicity and Histopathologic Effects
The study on the mammalian toxicity of 2,6-di-tert-butyl-4-nitrophenol reveals that it has a relatively low acute toxicity, with LD50 values ranging from 260 mg/kg in female rats to 850 mg/kg in female mice when administered intraperitoneally. Oral administration results in about half the toxicity compared to parenteral routes. Notably, the compound exhibits cumulative toxic action, with degenerative changes observed in the heart, liver, spleen, kidney, and lung of acutely poisoned animals .
Electrochemical Oxidation
Electrochemical studies on the oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives have shown that the oxidation products are derived from intermediate phenoxy radicals or phenoxonium ions. The study provides insights into the electrochemical behavior of these phenols and their potential to form various oxidized products, including quinone methides and bis-quinone methides .
Voltammetric Determination
A novel method for the determination of the nitro derivative of 2,6-di-tert-butyl-4-methyl-phenol using differential pulse voltammetry has been developed. The method involves synthesizing a standard compound for voltammetric determination after nitration and has been successfully applied to the determination of this compound in oil, indicating its potential for practical analysis .
Nickel Complexes of N-Alkylated Derivatives
Research on the coordination properties of N-alkylated derivatives of 2,6-bis(aminomethyl)-4-tert-butyl-thiophenol with Ni(II) salts has led to the synthesis of mononuclear complexes with four-coordinate nickel(II) ions. These complexes exhibit an approximately planar trans-N2S2 coordination environment, differing from the parent arenethiol which forms dinuclear complexes .
Coordination Compounds Based on 4,6-Di-tert-butyl-2-nitrosophenol
The synthesis of new metal mono-, bis-, and tris(chelates) based on 4,6-di-tert-butyl-2-nitrosophenol has been reported. The study of their physicochemical properties, including X-ray diffraction and spectroscopy, provides insights into the structures of these complexes and the influence of the metal on the electronic structure of the coordinated ligand .
Reaction of Di-tert-butylnitroxide Radicals
Di-tert-butylnitroxide radicals exhibit stability under certain conditions but can react with very reactive substrates or at high temperatures. The study of their reactions, including pyrolysis and interactions with various compounds, contributes to the understanding of their stability and reactivity .
Regiocontrolled Nitration
The nitration of di(tert-butyl)phenols can lead to oxidative coupling products. However, substitutive nitration of certain derivatives results in the formation of nitrophenols in quantitative yield, demonstrating the influence of substituents on the nitration outcome .
Antiferromagnetic Exchange Interaction
The synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its structural analysis reveal an isosceles triangular configuration of spins, leading to antiferromagnetic exchange interactions. The EPR spectrum and temperature dependence of molar susceptibility provide additional information on the magnetic properties of this compound .
Synthesis and Properties of Nitro Derivatives
Nitration of tert-butylpyrenes results in molecules with hindered nitro groups, which exhibit unique chemical and spectroscopic behaviors due to the lack of interaction between the nitro group and the aromatic system. Mass spectrometric fragmentation patterns further illustrate the influence of steric hindrance on the behavior of these compounds .
科学研究应用
分析化学应用
Chýlková 等人(2016 年)的一项研究开发了一种伏安法,用于使用差分脉冲伏安法测定合成抗氧化剂 2,6-二叔丁基-4-甲基苯酚的硝基衍生物。该方法被证明对分析油样有效,表明其在各个行业中进行实际分析的潜力 (Chýlková 等人,2016 年).
配位化学
Lyubchenko 等人(2006 年)合成了基于 4,6-二叔丁基-2-硝基苯酚的新型金属单、双和三(螯合物),探索了它们的物理化学性质。该研究揭示了这些配合物的结构以及络合金属如何影响配体的电子结构,为材料科学和催化提供了潜在的应用 (Lyubchenko 等人,2006 年).
抗氧化特性和应用
Rigobello 等人(2004 年)评估了包括 2,6-二叔丁基-4-硝基苯酚在内的各种酚类化合物的抗氧化特性。该研究比较了这些化合物清除自由基和抑制脂质过氧化的有效性,为药理学和食品保鲜中开发新的抗氧化剂提供了有价值的数据 (Rigobello 等人,2004 年).
环境和安全研究
Jensen 等人(2014 年)研究了含有抗氧化剂前体的柴油燃料燃烧过程中 2,6-二叔丁基-4-硝基苯酚的形成。这项研究对于了解在燃料中使用某些抗氧化剂的环境影响和潜在健康风险至关重要,突出了对更安全替代品的迫切需求 (Jensen 等人,2014 年).
作用机制
Target of Action
The primary targets of 2,6-Di-tert-butyl-4-nitrosophenol are Cu (ii) and Zn (ii) . The compound forms complexes with these targets via the nitro group in an unusual nitronato-quinone resonance form .
Mode of Action
2,6-Di-tert-butyl-4-nitrosophenol interacts with its targets by forming complexes. The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand forms complexes with [Tp tBu Cu II] + and [Tp tBu Zn II] + binding via the nitro group in an unusual nitronato-quinone resonance form . This interaction results in changes in the electronic structure of the coordinated ligand .
Biochemical Pathways
It is known that the compound undergoes oxidative self-coupling by the action of k3fe (cn)6 in alkaline medium .
Result of Action
The result of the action of 2,6-Di-tert-butyl-4-nitrosophenol is the formation of complexes with Cu (ii) and Zn (ii), which leads to changes in the electronic structure of the coordinated ligand
Action Environment
The action of 2,6-Di-tert-butyl-4-nitrosophenol is influenced by environmental factors such as the presence of certain solvents. For example, the compound’s equilibrium in nonpolar solvents is shifted almost completely toward the nitrosophenol form, while in polar solvents, it is shifted to the benzoquinone oxime form . This suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.
安全和危害
属性
IUPAC Name |
2,6-ditert-butyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKPJOOVQELMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061350 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-nitrosophenol | |
CAS RN |
955-03-3, 15052-28-5 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-nitrosophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15052-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the key finding regarding 2,6-Di-tert-butyl-4-nitrosophenol in the study?
A1: The research demonstrated that 2,6-Di-tert-butyl-4-nitrosophenol, alongside several other monocyclic compounds, exhibited an inhibitory effect on both semiconservative DNA synthesis and DNA repair synthesis within human peripheral lymphocytes. [] This suggests that exposure to this compound could potentially interfere with the cell's natural ability to replicate its DNA and repair any damage, which are crucial processes for maintaining genomic integrity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)





